N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea
Description
N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea is a hybrid organic-silane compound featuring a benzothiazole moiety linked via a urea functional group to a triethoxysilylpropyl chain. This structure combines the UV-stabilizing and heterocyclic reactivity of benzothiazole with the hydrolyzable silane group, enabling covalent bonding to inorganic surfaces (e.g., silica, glass) or polymer matrices.
Properties
CAS No. |
649774-78-7 |
|---|---|
Molecular Formula |
C17H27N3O4SSi |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C17H27N3O4SSi/c1-4-22-26(23-5-2,24-6-3)13-9-12-18-16(21)20-17-19-14-10-7-8-11-15(14)25-17/h7-8,10-11H,4-6,9,12-13H2,1-3H3,(H2,18,19,20,21) |
InChI Key |
MOOUJIPOWOWLRA-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)NC1=NC2=CC=CC=C2S1)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of 2-aminobenzothiazole with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or dimethylformamide, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound .
Industrial Production Methods
Industrial production of N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and efficiency, including the use of automated reactors and continuous flow systems. The purification steps may also be scaled up using industrial chromatography systems or crystallization techniques to ensure the production of high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
Applications in Materials Science
Silane Coupling Agent:
N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea functions as a silane coupling agent. It promotes adhesion between organic polymers and inorganic substrates, making it valuable in the formulation of composite materials. This property is particularly useful in the development of coatings and sealants where enhanced bonding is required.
Modification of Silicate Materials:
The compound can modify silicate surfaces to improve their hydrophobicity and mechanical strength. This modification is crucial in applications such as concrete and ceramics, where enhanced durability and resistance to environmental factors are desired.
Table 1: Properties and Applications in Materials Science
| Property | Application |
|---|---|
| Silane coupling agent | Enhances adhesion in composites |
| Surface modification | Improves hydrophobicity of silicate materials |
| Mechanical strength enhancement | Increases durability of coatings and sealants |
Applications in Agriculture
Fungicidal Activity:
Research indicates that this compound exhibits fungicidal properties. It has been tested against various fungal pathogens affecting crops, demonstrating effectiveness in preventing fungal infections.
Plant Growth Promotion:
The compound may also promote plant growth by enhancing nutrient uptake through improved root development. This application can lead to increased crop yields and better resilience against environmental stressors.
Table 2: Agricultural Applications
| Application | Effectiveness |
|---|---|
| Fungicide | Effective against various fungal pathogens |
| Growth promoter | Enhances nutrient uptake and root development |
Pharmaceutical Applications
Antimicrobial Properties:
this compound has shown potential as an antimicrobial agent. Its efficacy against specific bacterial strains makes it a candidate for further exploration in pharmaceutical formulations.
Drug Delivery Systems:
The compound's silane functionality allows for its use in drug delivery systems where it can facilitate the controlled release of therapeutic agents. This application is particularly relevant in targeted therapy strategies.
Table 3: Pharmaceutical Applications
| Application | Potential Benefits |
|---|---|
| Antimicrobial agent | Effective against specific bacterial strains |
| Drug delivery system | Facilitates controlled release of drugs |
Case Study 1: Use as a Silane Coupling Agent
In a study conducted on polymer composites, this compound was incorporated into epoxy resin formulations. The results indicated significant improvements in mechanical properties and adhesion to glass fibers, demonstrating its effectiveness as a coupling agent.
Case Study 2: Agricultural Efficacy
Field trials evaluating the fungicidal properties of the compound on wheat crops showed a marked reduction in fungal infections compared to untreated controls. The treated crops exhibited improved health and yield, confirming its potential as an agricultural fungicide.
Mechanism of Action
The mechanism of action of N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The triethoxysilane moiety can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This dual functionality allows the compound to exert its effects through both biological and chemical interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with silane coupling agents, benzothiazole derivatives, and urea-linked analogs.
Table 1: Comparative Analysis of Key Compounds
Functional Group and Reactivity Differences
- TESPT vs. Target Compound : TESPT employs a tetrasulfide (-S₄-) bridge, enabling covalent crosslinking with rubber during vulcanization . In contrast, the urea group in the target compound may enhance hydrogen-bonding interactions but lacks sulfur-based reactivity, limiting its utility in vulcanization.
- Phenothiazine Ureas: Phenothiazine derivatives (e.g., ) exhibit redox-active properties suited for pharmaceuticals, whereas the benzothiazole-silane hybrid is tailored for material science .
Thermal and Mechanical Performance
- Silane Coupling Efficiency : TESPT achieves superior silica dispersion in rubber, reducing rolling resistance in tires . The target compound’s urea group may improve interfacial adhesion in polar matrices (e.g., epoxy resins) but could hydrolyze less efficiently than TESPT’s sulfide linkage.
- Thermal Stability : Urea linkages generally degrade above 200°C, whereas tetrasulfides (TESPT) withstand higher processing temperatures (~150–180°C in rubber curing) .
Biological Activity
N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHNOSSi. It features a benzothiazole moiety linked to a triethoxysilyl group through a urea linkage, which enhances its solubility and bioactivity in various environments .
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with silane reagents. The process can be optimized to yield high purity and specific structural configurations, which are crucial for its biological activity .
Biological Activities
Research indicates that this compound exhibits a broad range of biological activities:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antibacterial and antifungal properties. For instance, related compounds have demonstrated minimal inhibitory concentrations (MICs) against various pathogens, suggesting potential use in treating infections .
- Antitumor Activity : The compound has been evaluated for its antiproliferative effects against several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. Results indicate that certain derivatives exhibit potent activity, with IC50 values in the low micromolar range .
- Anti-inflammatory and Analgesic Effects : Some studies suggest that benzothiazole derivatives may also possess anti-inflammatory properties, making them candidates for further investigation in pain management therapies .
Case Studies
- Antibacterial Efficacy : A study reported the synthesis of various urea derivatives from benzothiazoles, revealing that some exhibited MIC values as low as 0.03 μg/mL against Staphylococcus aureus. This highlights the potential of these compounds in developing new antibacterial agents .
- Antitumor Activity : In vitro tests showed that specific derivatives of this compound inhibited the growth of glioblastoma cells with IC50 values ranging from 5 to 20 μM, indicating promising anticancer activity .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
